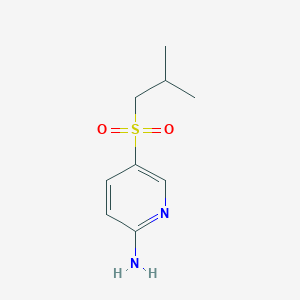

5-(2-Methylpropylsulfonyl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(2-Methylpropylsulfonyl)pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom . This compound also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, amines can generally be synthesized through various methods, including the reaction of ammonia with alkyl halides, reduction of nitriles, amides, and nitro compounds, and the Gabriel synthesis . Pyridine derivatives can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .Molecular Structure Analysis

The molecular structure of this compound would include a pyridine ring, which is a six-membered ring with one nitrogen atom and two double bonds, making it aromatic . Attached to this ring would be a sulfonyl group (-SO2-) and a 2-methylpropyl group (also known as isobutyl), as well as an amine group (-NH2).Chemical Reactions Analysis

Amines are known to be good nucleophiles and can react with many electrophilic functional groups . They can also act as bases, reacting with acids to form salts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Amines generally have higher boiling points than hydrocarbons of similar molecular weight, and they can form hydrogen bonds .Scientific Research Applications

Oxyfunctionalization of Pyridine Derivatives

Pyridinols and pyridinamines, including derivatives of 5-(2-Methylpropylsulfonyl)pyridin-2-amine, are crucial for their wide-ranging applications in the chemical industry. They serve as important synthons for pharmaceuticals and as building blocks for polymers with unique physical properties. The use of enzymes or whole cells, like Burkholderia sp. MAK1, for the regioselective oxyfunctionalization of pyridine derivatives, demonstrates an eco-friendly and efficient method for preparing hydroxylated pyridines, offering a promising approach to synthesize various pyridin-5-ols and pyridin-N-oxides (Stankevičiūtė et al., 2016).

Synthesis of Novel Pyridine-Based Derivatives

The palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine exemplifies the synthesis of novel pyridine derivatives, showcasing the chemical versatility of pyridinamines in forming compounds with potential applications ranging from chiral dopants for liquid crystals to demonstrating significant biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Metal-Free Photoredox Catalysis

The development of metal-free photoredox strategies for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives highlights the innovative use of this compound in modern synthetic chemistry. This approach enables the functionalization of alkynes and (E)-alkenes under mild conditions, broadening the utility of pyridine derivatives in synthesizing complex molecular scaffolds and highlighting their pivotal role in organic synthesis (Ociepa et al., 2018).

Multicomponent Synthesis of Heterocycles

The application of this compound in multicomponent reactions, such as the synthesis of pyrazolo[3,4-b]pyridines, underscores its utility in constructing highly functionalized heterocyclic compounds. These reactions not only demonstrate the chemical reactivity and flexibility of pyridine derivatives but also their potential in generating novel compounds with pharmacological interest, such as antibacterial activities (Frolova et al., 2011).

Mechanism of Action

Future Directions

Given the biological activity of related compounds, “5-(2-Methylpropylsulfonyl)pyridin-2-amine” could potentially be studied for its biological activity. Pyrimidinamine derivatives, for example, have been a hot topic in the pesticide field for many years because of their excellent biological activity .

properties

IUPAC Name |

5-(2-methylpropylsulfonyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-7(2)6-14(12,13)8-3-4-9(10)11-5-8/h3-5,7H,6H2,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPPEYVICQKTND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1=CN=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2167072-13-9 |

Source

|

| Record name | 5-(2-methylpropanesulfonyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2893604.png)

![2-[[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2893607.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2893609.png)

methanone](/img/structure/B2893611.png)

![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893618.png)

![N-benzyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2893619.png)